Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazo[4,5-c]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a GABA A receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . This can result in sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Uniqueness
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Biological Activity
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS Number: 2091501-76-5) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity through a synthesis of available literature and research findings.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Structural Characteristics : The compound features an imidazo[4,5-c]pyridine core which is known for its diverse biological properties.
The biological activity of this compound primarily revolves around its role as a selective inhibitor of certain kinases. Notably, studies have indicated its potential as an inhibitor of Aurora-A kinase, which is crucial in cell cycle regulation and is often overexpressed in various cancers.
Case Study: Aurora-A Inhibition
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can selectively inhibit Aurora-A kinase. For instance:
- Compound 28c was shown to inhibit Aurora-A with an IC₅₀ value comparable to that of the wild type in HCT116 human colon carcinoma cells. This selectivity was attributed to specific interactions within the ATP-binding site of the kinase .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Research Findings
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively reduce the proliferation of various cancer cell lines by targeting specific kinases involved in cell division .
- Selectivity and Efficacy : The compound's design allows for selective inhibition of Aurora-A over other kinases such as Aurora-B and C. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum kinase inhibitors .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with the active site of Aurora-A kinase. This information is vital for further optimizing its structure to enhance potency and selectivity .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(8(13)14-2)7-6(3-4-12-9)10-5-11-7/h5,12H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
AADYSCAEYXZVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C(=O)OC |
Origin of Product |
United States |
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